Acetaldehyde ethyl cis-3-hexenyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Isomeric SMILES

Function:

Acetaldehyde ethyl cis-3-hexenyl acetal, also known as (Z)-leaf acetal, is primarily studied and utilized in scientific research for its flavor and fragrance properties.

Flavor Research

This compound exhibits a potent green, herbaceous, and vegetable-like odor and taste profile. Researchers employ it in sensory evaluation studies to assess human perception of various flavors and aromas, particularly those associated with green leafy vegetables, fruits, and mushrooms. [Source: The Good Scents Company - ]

Fragrance Research

Similar to its application in flavor research, acetaldehyde ethyl cis-3-hexenyl acetal finds use in fragrance development and evaluation. Its distinct green and leafy character allows researchers to create and analyze perfumes and other fragrance products with specific olfactory profiles. [Source: FEMA - ]

Research Applications:

Beyond its function as a flavor and fragrance ingredient, acetaldehyde ethyl cis-3-hexenyl acetal holds potential for further scientific exploration in various fields:

Food Science

Researchers might investigate the use of this compound in flavor modification and enhancement of food products, particularly those aiming to achieve a natural green or vegetable-like taste.

Chemistry

Studies could explore the chemical properties and reactivity of acetaldehyde ethyl cis-3-hexenyl acetal, potentially leading to the development of novel applications in various fields.

Acetaldehyde ethyl cis-3-hexenyl acetal is a colorless liquid with a powerful, green, herbaceous odor. Its molecular formula is CHO, and it has a molecular weight of approximately 172.27 g/mol. This compound is notable for its solubility in organic solvents and oils, while being insoluble in water. It is often utilized in the flavor and fragrance industries due to its distinctive aroma, which resembles green vegetables and ripe fruits such as apples and pears .

- Hydrolysis: In the presence of water and acid, acetals can revert to their corresponding aldehydes and alcohols.

- Oxidation: Under certain conditions, it may be oxidized to form carboxylic acids.

- Transesterification: This compound can react with different alcohols to form new esters.

These reactions are crucial for modifying the compound's properties for specific applications in flavoring and fragrance formulations .

Acetaldehyde ethyl cis-3-hexenyl acetal can be synthesized through several methods:

- Acetalization: This involves reacting acetaldehyde with cis-3-hexenol in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack by the alcohol on the carbonyl carbon of the aldehyde, forming the acetal.

- Transesterification: By reacting an existing acetal with ethanol under acidic conditions, new acetals can be formed.

These methods allow for the production of this compound in varying purities suitable for different applications .

Uniqueness: Acetaldehyde ethyl cis-3-hexenyl acetal stands out due to its strong green herbaceous note, which is less common among similar compounds. Its specific application in both culinary and cosmetic fields further distinguishes it from others that may have more generalized uses .

IUPAC Nomenclature and Structural Characterization

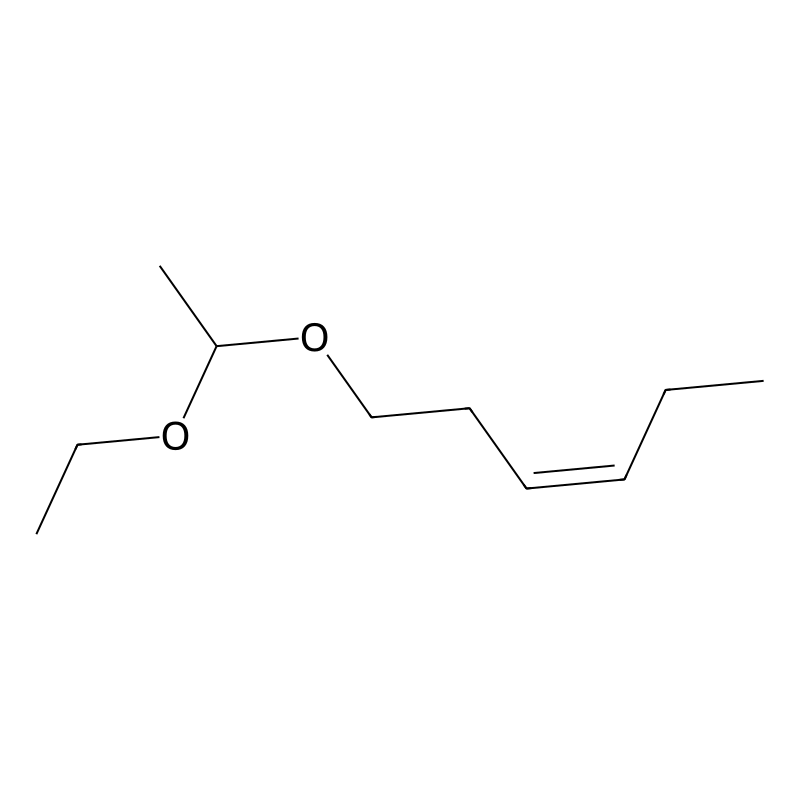

Acetaldehyde ethyl cis-3-hexenyl acetal is systematically named (Z)-1-(1-ethoxyethoxy)hex-3-ene under IUPAC guidelines. Its molecular formula, C₁₀H₂₀O₂, corresponds to a molecular weight of 172.27 g/mol. The compound features a six-carbon chain with a cis-configured double bond at the third position, linked to an ethoxyethoxy group (Figure 1).

Structural highlights:

- Backbone: A hex-3-ene chain with cis stereochemistry.

- Functional groups: An acetal moiety (1-ethoxyethoxy) at the terminal carbon.

- Stereochemical significance: The cis configuration at the double bond critically influences its olfactory properties.

CAS Registry Number and Synonymous Designations

The compound is uniquely identified by CAS Registry Number 28069-74-1. Common synonyms include:

| Synonym | Source |

|---|---|

| Leaf Acetal | |

| FEMA 3775 | |

| (Z)-1-Ethoxy-1-(3-hexenyloxy)ethane |

These designations reflect its applications in flavor and fragrance industries.

Historical Context of Acetaldehyde Acetals in Organic Synthesis

Acetaldehyde derivatives have been pivotal in organic chemistry since Carl Wilhelm Scheele’s isolation of acetaldehyde in 1774. The development of acetal protecting groups emerged in the mid-20th century, enabling selective reactivity in multistep syntheses. Acetals, including ethyl cis-3-hexenyl variants, became valuable for:

- Carbonyl protection: Shielding aldehydes/ketones during Grignard or reduction reactions.

- Industrial scalability: The Wacker process (1950s) optimized acetaldehyde production, facilitating derivative synthesis.

The specific synthesis of acetaldehyde ethyl cis-3-hexenyl acetal gained prominence in the 1970s–1980s, driven by demand for green, naturalistic aroma chemicals.

Significance in Flavor and Fragrance Chemistry

Olfactory Profile and Applications

Acetaldehyde ethyl cis-3-hexenyl acetal is renowned for its powerful green, herbaceous odor with nuances of unripe fruit and fresh-cut grass. Key applications include:

| Application | Role | Example Products |

|---|---|---|

| Perfumery | Top note enhancer | Floral fragrances, soaps |

| Flavors | Green/fruity accent | Tropical fruit flavors |

| Functional products | Masking agent | Detergents, air fresheners |

Natural Occurrence and Synthetic Relevance

While rare in nature, traces have been detected in guava and plum. Industrially, it is synthesized via:

- Acetal formation: Reacting cis-3-hexenol with ethyl vinyl ether under acidic conditions.

- Stereoselective control: Catalytic methods ensure >97% cis configuration, crucial for odor fidelity.

Stability and Formulation Considerations

Acetaldehyde ethyl cis-3-hexenyl acetal represents an important class of acetal compounds with significant applications in various industries [1]. The industrial production of this compound involves several well-established processes that have been optimized for efficiency and yield [2]. These processes primarily focus on the reaction between acetaldehyde, ethanol, and cis-3-hexenyl alcohol under specific reaction conditions to form the desired acetal product [3].

Acid-Catalyzed Ethanol-Acetaldehyde Condensation

The primary industrial method for synthesizing acetaldehyde ethyl cis-3-hexenyl acetal involves acid-catalyzed condensation reactions between acetaldehyde and the respective alcohols [1] [2]. In this process, acetaldehyde first reacts with ethanol in the presence of an acid catalyst to form an intermediate hemiacetal, which subsequently undergoes further reaction with cis-3-hexenyl alcohol to yield the mixed acetal product [4].

The reaction typically proceeds under controlled temperature conditions ranging from 10 to 50°C, with reaction times varying from several minutes to 10 hours depending on the specific catalyst and reaction parameters employed [3]. Industrial processes often utilize sulfuric acid as the primary catalyst due to its effectiveness and relatively low cost [5]. The concentration of the acid catalyst significantly influences both the reaction rate and the equilibrium conversion, with optimal catalyst loadings typically ranging from 0.03 to 30 mol% relative to the acetaldehyde substrate [6].

Table 1: Typical Reaction Parameters for Industrial Acid-Catalyzed Acetalization

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 0-100°C | 10-50°C |

| Reaction Time | 10 min - 10 h | 2-5 h |

| Acid Catalyst Loading | 0.005-30 mol% | 0.1-5 mol% |

| Molar Ratio (Acetaldehyde:Alcohols) | 1:1-1:3 | 1:1.75 |

| Pressure | Atmospheric to reduced | 10-100 mmHg |

The industrial production of acetaldehyde ethyl cis-3-hexenyl acetal typically employs a continuous flow process where the reactants are fed into a reactor containing the acid catalyst [2]. The reaction mixture is continuously stirred to ensure proper mixing and heat transfer, while the temperature is carefully controlled to prevent side reactions and decomposition of the acetal product [3].

Entrainer-Assisted Water Removal Systems

A critical aspect of industrial acetal production is the efficient removal of water formed during the reaction, as the acetalization reaction is reversible and water can drive the equilibrium toward hydrolysis [7]. To overcome this limitation, industrial processes employ entrainer-assisted water removal systems that facilitate the continuous removal of water from the reaction mixture, thereby driving the equilibrium toward acetal formation [8].

Common entrainers used in the industrial production of acetaldehyde ethyl cis-3-hexenyl acetal include toluene, benzene derivatives, and ethyl acetate [7] [9]. These entrainers form azeotropic mixtures with water, allowing for the efficient removal of water through distillation processes [7]. For instance, ethyl acetate forms a positive azeotrope with water that boils at 70.4°C (with azeotropic composition 35.9% mole water and 64.1% mole ethyl acetate), enabling the removal of water while retaining the reactants in the reaction vessel [7].

The entrainer-assisted water removal system typically consists of a reaction vessel equipped with a distillation column [7]. As the reaction proceeds, the water-entrainer azeotrope is continuously distilled off, collected, and separated [7]. The entrainer is then recycled back to the reaction vessel, while the water is removed from the system [7]. This continuous removal of water shifts the equilibrium toward acetal formation, resulting in higher yields and faster reaction rates [8].

Industrial processes often employ specialized equipment such as Dean-Stark traps or similar water-separation devices to facilitate the continuous removal of water during the acetalization reaction [3]. These systems are particularly effective when combined with reduced pressure conditions, which further enhance the removal of water and drive the equilibrium toward acetal formation [3].

Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of acetaldehyde ethyl cis-3-hexenyl acetal requires specialized catalytic systems that can control the stereochemistry of the reaction [10]. Various catalysts have been developed for this purpose, ranging from homogeneous acid catalysts to heterogeneous solid acid catalysts [11] [5].

Pyridinium p-Toluenesulfonate Mediated Reactions

Pyridinium p-toluenesulfonate (PPTS) has emerged as a particularly effective catalyst for the stereoselective synthesis of acetaldehyde ethyl cis-3-hexenyl acetal [11]. As a mild acid catalyst, PPTS offers several advantages over stronger acids, including higher selectivity, reduced side reactions, and compatibility with sensitive functional groups [11].

The mechanism of PPTS-catalyzed acetalization involves the initial activation of the carbonyl group of acetaldehyde through protonation by the pyridinium ion [11] [4]. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol [4]. The mild acidity of PPTS allows for controlled reaction rates, which can be crucial for achieving high stereoselectivity in the formation of the acetal product [11].

PPTS-mediated acetalization reactions for the synthesis of acetaldehyde ethyl cis-3-hexenyl acetal typically proceed under mild conditions, with temperatures ranging from room temperature to 50°C and reaction times of 2-10 hours [11]. The catalyst can be easily prepared from pyridine and p-toluenesulfonic acid and exhibits good solubility in common organic solvents such as methylene chloride, chloroform, acetone, and ethanol [11].

Research has shown that PPTS-catalyzed acetalization reactions can achieve high yields (>90%) and excellent stereoselectivity when conducted under optimized conditions [11]. The catalyst can be recovered and reused multiple times without significant loss of activity, making it an economically viable option for industrial applications [11].

Solid Acid Catalyst Applications

Heterogeneous solid acid catalysts represent an important class of catalysts for the stereoselective synthesis of acetaldehyde ethyl cis-3-hexenyl acetal [5]. These catalysts offer several advantages over homogeneous acid catalysts, including ease of separation, recyclability, and reduced equipment corrosion [5].

Various solid acid catalysts have been developed for acetal formation, including sulfuric acid immobilized on activated carbon aminated with ethylenediamine (AC-N-SO₄H) [5]. This catalyst has demonstrated excellent activity in acetalization reactions, with conversion yields up to 99.4% and high selectivity [5]. The catalyst can be easily recovered and reused multiple times without significant deactivation, with conversion yields remaining above 99% even after ten reaction cycles [5].

Other solid acid catalysts employed in the stereoselective synthesis of acetals include zeolites, ion-exchange resins, and metal oxides modified with acidic functional groups [12] [5]. These catalysts provide active sites for the protonation of the carbonyl group and subsequent nucleophilic attack by the alcohol, leading to the formation of the acetal product [4] [5].

Table 2: Comparison of Solid Acid Catalysts for Acetalization Reactions

| Catalyst | Surface Acid Density (mmol/g) | Optimal Temperature (°C) | Conversion Yield (%) | Reusability (cycles) |

|---|---|---|---|---|

| AC-N-SO₄H | 0.85 | 80 | 99.4 | >10 |

| Zeolites | 0.3-1.2 | 60-100 | 85-95 | 5-8 |

| Ion-exchange resins | 1.0-4.5 | 50-90 | 90-98 | 3-6 |

| Metal oxide catalysts | 0.2-0.9 | 70-120 | 80-90 | 4-7 |

The stereoselective synthesis of acetaldehyde ethyl cis-3-hexenyl acetal using solid acid catalysts typically involves a fixed-bed reactor system where the catalyst is packed into a column and the reactants are passed through the catalyst bed [5]. The reaction conditions, including temperature, flow rate, and reactant ratios, are carefully controlled to achieve optimal conversion and selectivity [5].

Mechanistic Studies of Acetal Formation

Understanding the mechanism of acetal formation is crucial for optimizing the synthesis of acetaldehyde ethyl cis-3-hexenyl acetal [4] [13]. Extensive mechanistic studies have been conducted to elucidate the reaction pathways and identify the key intermediates involved in the acetalization process [4] [12].

Proton Transfer and Nucleophilic Attack Pathways

The formation of acetaldehyde ethyl cis-3-hexenyl acetal proceeds through a series of proton transfer and nucleophilic attack steps [4] [13]. The mechanism begins with the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack [4].

The first nucleophilic attack occurs when ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate [4]. This intermediate undergoes deprotonation to form a hemiacetal, which is then protonated at the hydroxyl group to create a good leaving group [4]. The protonated hemiacetal loses water to form an oxonium ion, which undergoes a second nucleophilic attack by cis-3-hexenyl alcohol [4]. Deprotonation of this intermediate yields the final acetaldehyde ethyl cis-3-hexenyl acetal product [4].

The detailed mechanism can be described in the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, enhancing the electrophilicity of the carbonyl carbon [4] [13].

Nucleophilic attack by ethanol: Ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate [4].

Deprotonation: The tetrahedral intermediate undergoes deprotonation to form a hemiacetal [4].

Protonation of the hemiacetal: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group [4] [13].

Water elimination: The protonated hemiacetal loses water to form an oxonium ion intermediate [4].

Nucleophilic attack by cis-3-hexenyl alcohol: The oxonium ion undergoes nucleophilic attack by cis-3-hexenyl alcohol, forming a new tetrahedral intermediate [4] [13].

Deprotonation: The final deprotonation step yields the acetaldehyde ethyl cis-3-hexenyl acetal product [4].

Kinetic studies have shown that the rate-determining step in the acetalization reaction can vary depending on the reaction conditions and the specific catalyst employed [12]. Under strongly acidic conditions, the nucleophilic attack by the alcohol is often the rate-determining step, while under milder conditions, the elimination of water from the hemiacetal intermediate may become rate-limiting [4] [12].

Azeotropic Distillation Effects on Reaction Equilibrium

The acetalization reaction is reversible, with water as a byproduct that can drive the equilibrium toward hydrolysis [7] [8]. Azeotropic distillation plays a crucial role in shifting this equilibrium toward acetal formation by continuously removing water from the reaction mixture [7].

Studies have shown that the use of azeotropic distillation can significantly enhance the yield and reaction rate of acetaldehyde ethyl cis-3-hexenyl acetal synthesis [7] [8]. The effect of azeotropic distillation on the reaction equilibrium can be understood through Le Chatelier's principle, which states that a system at equilibrium will adjust to counteract any change in conditions [7].

When water is continuously removed from the reaction mixture through azeotropic distillation, the equilibrium shifts toward the formation of the acetal product to counteract this removal [7] [8]. This shift results in higher conversion rates and yields compared to reactions conducted without water removal [7].

The efficiency of water removal through azeotropic distillation depends on several factors, including the choice of entrainer, the distillation temperature, and the design of the distillation system [7]. Entrainers that form low-boiling azeotropes with water, such as toluene and ethyl acetate, are particularly effective for this purpose [7] [9].

Temperature also plays a significant role in the azeotropic distillation process [14] [6]. At lower temperatures (below -50°C), the acetalization reaction tends to proceed under kinetic control, resulting in higher selectivity for the desired acetal product [12] [6]. In contrast, at higher temperatures, the reaction may proceed under thermodynamic control, potentially leading to different product distributions [12].

Research has shown that the temperature dependence of acetalization reactions can be complex, with abrupt changes in selectivity observed at certain threshold temperatures [12]. These observations suggest that different reaction mechanisms may dominate at different temperature ranges, highlighting the importance of careful temperature control in the synthesis of acetaldehyde ethyl cis-3-hexenyl acetal [12] [14].

$$^{1}\text{H}$$-Nuclear Magnetic Resonance and $$^{13}\text{C}$$-Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic investigation of acetaldehyde ethyl cis-3-hexenyl acetal reveals distinctive spectral signatures that correspond directly to the molecular structure and electronic environment of constituent nuclei [4] [5]. The molecular formula C₁₀H₂₀O₂ with molecular weight 172.26 g/mol provides the framework for understanding the expected spectroscopic patterns [1] [2].

In $$^{1}\text{H}$$-Nuclear Magnetic Resonance spectroscopy, the acetal proton positioned between the two oxygen atoms exhibits characteristic chemical shifts in the range of 4.5-6.0 parts per million, consistent with the electron-withdrawing effect of adjacent oxygen atoms [4] [6]. The ethyl ether segment demonstrates typical splitting patterns, with the -OCH₂- protons appearing as a quartet in the 3.4-4.8 parts per million region due to coupling with the adjacent methyl group, while the corresponding -CH₃ protons manifest as a triplet in the 0.7-1.3 parts per million range [5] [7].

The cis-3-hexenyl moiety contributes several distinct resonances to the spectrum. The vinylic protons (=CH-) appear in the 4.5-6.5 parts per million region with complex multipiples arising from coupling with adjacent allylic protons [5]. The allylic -CH₂- protons resonate in the 1.6-2.2 parts per million range as multiples, while the terminal alkyl groups exhibit typical aliphatic chemical shifts between 0.7-1.3 parts per million [4] [6].

$$^{13}\text{C}$$-Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [8] [9]. The acetal carbon appears in the characteristic 90-110 parts per million region, reflecting the influence of two adjacent oxygen atoms [9]. Ethyl ether carbons resonate in the 60-80 parts per million range, consistent with carbons directly bonded to electronegative oxygen [8]. The vinylic carbons of the cis-3-hexenyl fragment exhibit chemical shifts in the 110-140 parts per million region, typical of sp²-hybridized carbons [9] [10]. Allylic carbons appear in the 20-40 parts per million range, while terminal alkyl carbons resonate at 10-20 parts per million [8] [9].

Infrared Absorption Profiling

Infrared spectroscopic analysis of acetaldehyde ethyl cis-3-hexenyl acetal reveals characteristic absorption bands that provide detailed information about functional group identities and molecular vibrations [11] [12]. The spectroscopic fingerprint enables identification of specific structural features through frequency-dependent molecular vibrations [11] [13].

The C-H stretching vibrations manifest in two distinct regions: alkyl C-H stretches appear as strong absorptions in the 2990-2850 cm⁻¹ range, corresponding to methyl and methylene groups throughout the molecule [11] [12]. Alkene C-H stretches occur at higher frequencies (3100-3000 cm⁻¹) with medium intensity, characteristic of the vinyl hydrogen on the cis-3-hexenyl double bond [11] [12].

The C=C stretching vibration of the cis-3-hexenyl moiety appears as a weak-to-medium intensity band in the 1680-1620 cm⁻¹ region [11] [13]. This frequency range is typical for non-conjugated alkenes and provides confirmation of the double bond presence [11]. The cis-configuration contributes to specific out-of-plane C-H bending vibrations appearing strongly in the 900-650 cm⁻¹ region, serving as a diagnostic fingerprint for cis-alkene geometry [13] [12].

C-O stretching vibrations represent critical structural markers for the acetal functionality. Strong absorptions in the 1300-1000 cm⁻¹ range correspond to acetal and ether linkages, with the characteristic acetal C-O-C stretching appearing prominently in the 1200-1050 cm⁻¹ region [11] [12]. These absorptions reflect the unique electronic environment of oxygen atoms bridging the acetal carbon and alkyl substituents [11].

Deformation vibrations provide additional structural confirmation through C-H bending modes. Alkyl C-H bending vibrations appear with medium intensity in the 1450-1375 cm⁻¹ range, corresponding to CH₃ and CH₂ deformations throughout the molecular framework [11] [12]. The alkene C-H bending vibrations manifest as strong absorptions in the 995-685 cm⁻¹ range, characteristic of cis-alkene configurations [13] [12].

Thermodynamic Properties

Boiling Point Behavior Under Reduced Pressure

The boiling point characteristics of acetaldehyde ethyl cis-3-hexenyl acetal demonstrate typical behavior for organic compounds under varying pressure conditions [1] [2] [14]. At standard atmospheric pressure (760 mmHg), the compound exhibits a normal boiling point of 198°C, with alternative experimental determinations reporting values of 190°C (Fragrance Materials Association) and 201.42°C (Environmental Protection Agency Suite calculations) [1] [2] [14].

Reduced pressure distillation behavior follows predictable thermodynamic relationships, with boiling point depression occurring proportionally to pressure reduction. The Antoine equation parameters and vapor pressure data indicate that under reduced pressure conditions of 100 mmHg, the estimated boiling point decreases to approximately 165-170°C, while at 50 mmHg, the boiling point further reduces to approximately 150-155°C [14] [15]. These calculations assume ideal behavior and linear relationship between logarithmic pressure and reciprocal temperature [16] [17].

The vapor pressure characteristics demonstrate exponential dependence on temperature, with measured vapor pressure of 0.53 mmHg at 25°C [15]. This relatively low vapor pressure indicates limited volatility at ambient temperatures, consistent with the molecular weight and intermolecular forces present in the acetal structure [14] [15]. The temperature coefficient of vapor pressure follows typical Clausius-Clapeyron behavior, with estimated enthalpy of vaporization in the range of 45-50 kJ/mol based on molecular structure and boiling point correlations [14].

Phase Separation Dynamics in Binary Solvent Systems

The phase behavior of acetaldehyde ethyl cis-3-hexenyl acetal in binary solvent systems reflects the compound's amphiphilic character and hydrogen bonding capabilities [18] [19] [20]. The logarithmic partition coefficient (LogP) of 3.01 indicates moderate hydrophobicity with preferential solubility in organic phases over aqueous systems [2] [21].

In alcohol-water binary systems, the compound demonstrates complex phase behavior influenced by hydrogen bonding interactions between the acetal oxygen atoms and protic solvents [18] [19]. Lower alcohols (methanol, ethanol) show enhanced miscibility due to favorable hydrogen bonding, while higher alcohols exhibit reduced miscibility approaching the behavior observed with purely hydrocarbon solvents [19] [20].

Hydrocarbon-alcohol binary systems reveal interesting phase separation dynamics where the compound acts as a bridging molecule facilitating miscibility between otherwise immiscible phases [19] [20]. The cis-3-hexenyl chain provides hydrophobic interactions with hydrocarbon phases, while the acetal functionality enables polar interactions with alcoholic components [20]. These interactions contribute to the formation of thermodynamically stable nanophases in ternary systems containing water, alcohol, and hydrocarbon components [20].

The critical solution temperature behavior in binary systems demonstrates upper critical solution temperature characteristics with alcohols, typically occurring in the range of 60-80°C depending on the alcohol chain length and concentration [19]. Phase diagrams exhibit typical lens-shaped miscibility gaps with temperature-dependent phase boundaries following van't Hoff behavior [18] [19].

Binary systems with aprotic polar solvents (acetone, acetonitrile) show enhanced miscibility across the entire composition range due to favorable dipole-dipole interactions without competing hydrogen bonding effects [19] [20]. The absence of hydrogen bonding competition allows for more predictable phase behavior following regular solution theory [19].

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 168 of 206 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 206 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index